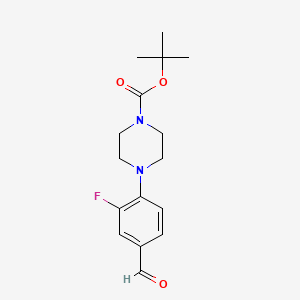

4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde

Descripción

4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde is a synthetic intermediate characterized by a benzaldehyde core substituted with a 3-fluoro group and a Boc-protected piperazine moiety at the para position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine in the piperazine ring, enabling controlled deprotection under acidic conditions during subsequent synthetic steps . The 3-fluorobenzaldehyde scaffold contributes to its electrophilic reactivity, while the Boc group enhances solubility in organic solvents like dichloromethane (DCM) and ethanol (EtOH), as observed in analogous piperazine-containing compounds . This compound is pivotal in medicinal chemistry for constructing complex molecules, particularly in the synthesis of kinase inhibitors and antimicrobial agents, where fluorinated aromatic systems and protected amines are critical for target engagement .

Propiedades

IUPAC Name |

tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHULRHKHBHDEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609794 | |

| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501126-37-0 | |

| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluoro-4-formylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

Substitution Reaction: The protected piperazine is then reacted with 2-fluoro-4-formylbenzene under suitable conditions to introduce the fluoro and formyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.

Análisis De Reacciones Químicas

Reaction Example:

-

Substrates : 3-Fluoro-4-fluorobenzaldehyde and tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

Conditions :

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| 3-Fluoro-4-fluorobenzaldehyde + Boc-piperazine | K₂CO₃, DMSO, 130°C, 4h | 42.7% | |

| 2,3-Difluorobenzaldehyde + Boc-piperazine | K₂CO₃, 1,4-dioxane, 101°C, 48h | 75% |

Key Insight : The electron-withdrawing aldehyde group activates the aromatic ring, facilitating SNAr with Boc-piperazine .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to generate a free piperazine moiety, critical for further functionalization.

Reaction Example:

-

Reagent : Trifluoroacetic acid (TFA) or HCl

-

Conditions :

| Substrate | Deprotection Method | Product Application | Source |

|---|---|---|---|

| Boc-protected derivative | TFA/CH₂Cl₂ | Free piperazine for coupling | |

| Boc-protected derivative | HCl/ethyl acetate | Intermediate in kinase inhibitors |

Note : Deprotection yields are typically quantitative (>90%) but depend on downstream purification .

Aldehyde Functionalization

The aldehyde group undergoes diverse transformations, including reduction and condensation reactions .

Reduction to Alcohol

-

Reagent : NaBH₄

Knoevenagel Condensation

-

Substrates : Aldehyde + active methylene compounds (e.g., thiazolidine-2,4-dione)

-

Conditions :

Cross-Coupling Reactions

The bromine or chlorine substituents on related analogs participate in Buchwald–Hartwig amination or Sonogashira coupling for aryl-amine bond formation .

Example:

-

Substrate : 4-(4-Boc-piperazino-1-yl)-3-fluoro-5-bromobenzaldehyde

-

Reaction : Pd-catalyzed coupling with arylboronic acids

-

Conditions :

Amide Bond Formation

The aldehyde is oxidized to a carboxylic acid (via Pinnick oxidation) and coupled with amines to form amides.

Reaction Pathway:

-

Oxidation :

-

Coupling :

Comparative Reactivity Data

Stability and Handling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neurodegenerative Disease Treatment

Research indicates that derivatives of piperazine, including 4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde, have been investigated for their therapeutic effects in neurodegenerative diseases. Specifically, compounds derived from this structure may play a role in modulating the metabolism of the Amyloid Precursor Protein (APP), which is crucial in the pathogenesis of Alzheimer's disease . The ability to influence APP metabolism positions these compounds as potential candidates for treating neurodegenerative conditions.

Drug Development

Pharmacological Evaluation

The synthesis and biological evaluation of compounds similar to this compound have shown promise in developing new pharmaceuticals. For instance, hybrid amide derivatives synthesized from related piperazine structures have exhibited significant biological activity, suggesting that modifications to the piperazine core can lead to enhanced therapeutic profiles . Investigations into the structure-activity relationship (SAR) of these compounds are vital for optimizing their efficacy and safety.

Chemical Intermediate

Synthesis of Complex Molecules

this compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. This versatility is particularly valuable in combinatorial chemistry, where diverse chemical libraries are generated for high-throughput screening .

Case Study 1: Neuroprotective Effects

A study published on the use of piperazine derivatives highlighted their neuroprotective properties against oxidative stress, which is a contributing factor in neurodegenerative diseases. The modification of piperazine with aldehyde functionalities has been shown to enhance these protective effects, thereby providing a rationale for further exploration of this compound in this context .

Case Study 2: Anticancer Activity

Another area of research involves the potential anticancer activity of compounds derived from piperazine structures. Preliminary studies suggest that modifications to the piperazine ring can lead to increased cytotoxicity against various cancer cell lines. Further investigations into this compound may reveal its efficacy as an anticancer agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate is primarily based on its interaction with biological macromolecules. The piperazine ring provides conformational flexibility, allowing the compound to bind effectively to various molecular targets. The fluoro and formyl groups enhance its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde are best understood through comparisons with analogous compounds. Key variations include substituent positioning on the benzaldehyde ring, piperazine/piperidine modifications, and protective group chemistry. Below is a detailed analysis supported by experimental

Substituent Positioning: Fluorine vs. Other Halogens

3-Fluorobenzaldehyde vs. 4-Fluorobenzaldehyde :

The meta-fluoro position in the target compound reduces reactivity in nucleophilic aromatic substitution (NAS) compared to para-fluoro analogs. For instance, 4-fluorobenzaldehyde readily forms substitution products under mild conditions, whereas 3-fluorobenzaldehyde remains inert under the same reaction parameters . This difference arises from the electron-withdrawing fluorine’s meta position, which destabilizes the transition state in NAS.- This highlights the critical role of halogen positioning in directing reactivity.

Piperazine Modifications: Protective Group Impact

- Boc vs. Benzyl Protection: The Boc group in this compound contrasts with benzyl-protected analogs like 4-(4-benzylpiperazino)benzaldehyde (BP 14335166438-88-6). The Boc group improves solubility in polar organic solvents (e.g., DCM/EtOH mixtures) and allows mild deprotection (e.g., trifluoroacetic acid), whereas benzyl groups require harsher methods like hydrogenolysis . However, benzyl derivatives exhibit higher lipophilicity, which may enhance membrane permeability in biological systems .

- Piperazine vs. Piperidine: Replacement of piperazine with dimethylamino-piperidine (e.g., 4-(4-(dimethylamino)piperidin-1-yl)-3-fluorobenzaldehyde) introduces a stronger electron-donating group, altering the aldehyde’s electrophilicity. This modification could reduce reactivity in condensation reactions compared to the Boc-piperazino variant .

Actividad Biológica

4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde is a chemical compound characterized by the presence of a piperazine moiety and a fluorinated benzaldehyde group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor in synthesizing various drug candidates.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, enhancing stability.

- A fluorine atom on the benzaldehyde ring, which may influence biological activity.

The compound's reactivity is primarily attributed to its aldehyde functional group and the piperazine moiety, which can interact with various biological targets.

Target Interactions

Research indicates that compounds similar to this compound interact with several macromolecules, including:

- Neurotransmitter receptors : The piperazine ring is known to modulate neurotransmitter systems, potentially affecting mood and cognition.

- Enzymes : Similar compounds have shown inhibition of enzymes such as monoamine oxidases (MAOs), which are relevant in treating depression and anxiety disorders .

Biochemical Pathways

The compound's structure allows it to participate in various biochemical pathways, including:

- Monoamine oxidase inhibition : Compounds with similar structures have demonstrated significant inhibition of MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases .

- Antioxidant activity : Some studies have reported that derivatives exhibit antioxidant properties, which could be beneficial in neuroprotection .

Pharmacological Studies

- Neuropharmacological Effects : The piperazine derivatives have been studied for their effects on neurotransmitter systems. For instance, they may serve as dual inhibitors affecting both acetylcholinesterase (AChE) and MAO, thereby enhancing cognitive function and providing neuroprotective effects .

- Anticancer Potential : Preliminary studies suggest that compounds related to this compound may possess anticancer properties. They are being explored as intermediates for synthesizing novel anti-cancer agents targeting specific pathways involved in tumor growth .

- Antimicrobial Activity : Certain derivatives have shown promising antibacterial and antifungal activities, indicating a broader spectrum of biological effects beyond neuropharmacology .

Case Studies

Several studies have explored the biological activities of piperazine derivatives:

Q & A

Q. What are the key synthetic steps for preparing 4-(4-Boc-piperazino-1-yl)-3-fluorobenzaldehyde?

The synthesis involves coupling 3-fluoro-4-formylphenyl bromide with Boc-protected piperazine via nucleophilic aromatic substitution. Key steps include:

- Boc Protection : Piperazine is protected with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Coupling : Reacting the Boc-piperazine with 3-fluoro-4-formylphenyl bromide under anhydrous conditions (e.g., DMF, 60°C).

- Purification : Column chromatography using silica gel and a hexanes/ethyl acetate gradient with 0.25% triethylamine to stabilize the aldehyde group .

- Analysis : Confirm purity (>97%) via HPLC and structural integrity via ¹H/¹³C NMR .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies the aldehyde proton (δ 9.8–10.2 ppm) and Boc group (δ 1.4 ppm). ¹⁹F NMR confirms fluorine positioning.

- HPLC : A C18 column with acetonitrile/water (70:30) mobile phase verifies purity (>95%) .

- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 323.3) .

Q. How should the compound be stored to ensure stability?

Store under inert gas (argon) at −20°C in amber glass vials. Use desiccants to prevent hydrolysis of the Boc group and oxidation of the aldehyde .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during precursor synthesis?

Regioselectivity is controlled using directed ortho-metalation (DoM) . For example:

- Treat 4-bromo-3-nitrobenzaldehyde with LDA (lithium diisopropylamide) at −78°C, followed by fluorination with NFSI (N-fluorobenzenesulfonimide).

- Monitor reaction progress via ¹⁹F NMR to optimize fluorination efficiency .

Q. What strategies mitigate Boc group deprotection while preserving the aldehyde functionality?

- Acid Sensitivity : Use trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 hour) for Boc removal, minimizing aldehyde oxidation.

- Purification : Post-deprotection, neutralize with NaHCO₃ and purify via Si-Trisamine columns to remove acidic residues .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing fluorine meta to the aldehyde activates the aryl ring for nucleophilic substitutions (e.g., Suzuki couplings) but deactivates it for electrophilic reactions.

- Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites. For example, Fukui indices highlight C-2 as the most nucleophilic position .

Q. How can contradictory solubility data across solvents be resolved?

- Polymorphism : Characterize polymorphs via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

- Standardized Protocols : Report solubility in DMSO-d₆ (for NMR) and DMF (for reactions) at 25°C, with pH adjustments to 7.0 .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of aldehyde to Boc-piperazine) to minimize unreacted starting materials.

- Chromatography Alternatives : Use recrystallization (ethanol/water) for large-scale purification, achieving >90% yield with 98% purity .

Methodological Notes

- Synthetic Optimization : For reproducibility, document reaction parameters (temperature, solvent polarity, and stirring rate) in detail.

- Data Validation : Cross-reference NMR shifts with PubChem data (e.g., δ 7.8–8.1 ppm for fluorophenyl protons) .

- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.